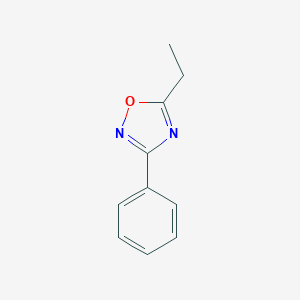

5-ethyl-3-phenyl-1,2,4-oxadiazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

10364-68-8 |

|---|---|

Molecular Formula |

C10H10N2O |

Molecular Weight |

174.2 g/mol |

IUPAC Name |

5-ethyl-3-phenyl-1,2,4-oxadiazole |

InChI |

InChI=1S/C10H10N2O/c1-2-9-11-10(12-13-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |

InChI Key |

IWXUZMIVJPIVFM-UHFFFAOYSA-N |

SMILES |

CCC1=NC(=NO1)C2=CC=CC=C2 |

Canonical SMILES |

CCC1=NC(=NO1)C2=CC=CC=C2 |

Other CAS No. |

10364-68-8 |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 5 Ethyl 3 Phenyl 1,2,4 Oxadiazole

Reactivity Profile of the 1,2,4-Oxadiazole (B8745197) Core

The reactivity of the 1,2,4-oxadiazole ring is characterized by a combination of nucleophilic and electrophilic centers, as well as a degree of ring strain that influences its stability and susceptibility to cleavage.

The 1,2,4-oxadiazole ring possesses two nitrogen atoms that are generally considered to have pyridine-like characteristics. chemicalbook.com Of these, the nitrogen at position 4 (N(4)) is the primary site of nucleophilic character. This is due to the availability of its lone pair of electrons, making it the preferred site for protonation and reactions with various electrophiles. psu.edu While the prompt specifies the N(3) atom, extensive research indicates that N(4) is the more significant nucleophilic center in the 1,2,4-oxadiazole ring. psu.edu In contrast, the nitrogen at position 2 (N(2)) is generally not attacked by external nucleophiles due to the electronic properties of the ring, though it can be involved in intramolecular rearrangements. psu.edu The nucleophilicity of the nitrogen atoms contributes to the ability of oxadiazoles (B1248032) to act as hydrogen bond acceptors, a crucial property for their biological activity. nih.gov

The carbon atoms at positions 3 (C3) and 5 (C5) of the 1,2,4-oxadiazole ring exhibit electrophilic properties. chim.it This makes them susceptible to attack by nucleophiles. chemicalbook.com The presence of electron-withdrawing groups attached to these carbons can further enhance their electrophilicity. researchgate.net Consequently, nucleophilic substitution is a key reaction for the functionalization of the 1,2,4-oxadiazole core. chemicalbook.com

Conversely, the C3 and C5 positions are generally inert to electrophilic substitution reactions such as halogenation, nitration, and acylation. chemicalbook.com This resistance is attributed to the electron-deficient nature of the heterocyclic ring system. chemicalbook.com

Table 1: Reactivity of 1,2,4-Oxadiazole Core Atoms

| Atom Position | Character | Common Reactions |

|---|---|---|

| N(4) | Nucleophilic | Protonation, Alkylation, Metal Complexation psu.edu |

| C3 | Electrophilic | Nucleophilic Substitution chemicalbook.comchim.it |

| C5 | Electrophilic | Nucleophilic Substitution chemicalbook.comchim.it |

The 1,2,4-oxadiazole ring is considered to be one of the least aromatic among the five-membered heterocyclic systems. psu.edu This is due in part to the presence of a weak O-N single bond. researchgate.netosi.lv This inherent instability makes the ring susceptible to opening under various conditions, including the presence of acids, bases, or upon reduction. chemicalbook.comresearchgate.net

The stability of the ring is significantly influenced by the nature of its substituents. Disubstituted 1,2,4-oxadiazoles, such as 5-ethyl-3-phenyl-1,2,4-oxadiazole, are generally more stable than their monosubstituted or unsubstituted counterparts. chemicalbook.com However, the ring can still undergo cleavage, particularly under reductive conditions or through thermal and photochemical rearrangements. chim.itrsc.org

Reactions Involving the Oxadiazole Heterocycle

The unique electronic and structural features of the 1,2,4-oxadiazole ring allow it to participate in a variety of reactions, leading to either functionalization or transformation of the heterocyclic core.

Due to its relatively low aromaticity and the weak O-N bond, the 1,2,4-oxadiazole ring is prone to both thermal and photochemical rearrangements, often leading to the formation of other, more stable heterocyclic systems. chim.itresearchgate.netosi.lv

One of the most notable thermal rearrangements is the Boulton-Katritzky rearrangement (BKR). chim.it This reaction involves an intramolecular nucleophilic substitution, where a nucleophilic atom in a side chain at C3 attacks the N(2) atom of the oxadiazole ring, leading to the cleavage of the O-N bond and the formation of a new heterocyclic ring. chim.it

Photochemical rearrangements of 1,2,4-oxadiazoles are also well-documented. acs.orgrsc.org Upon irradiation, typically with UV light, the O-N bond can cleave, forming reactive intermediates. psu.eduacs.org These intermediates can then undergo a variety of transformations, including isomerization to other oxadiazole regioisomers or reaction with the solvent. rsc.orgacs.org Theoretical studies suggest that these photorearrangements often proceed through conical intersections in a very rapid, barrierless process. nih.govresearchgate.net For instance, irradiation of some 3-amino-1,2,4-oxadiazoles can lead to the formation of 1,3,4-oxadiazoles. rsc.org

Table 2: Major Rearrangement Reactions of the 1,2,4-Oxadiazole Ring

| Reaction Type | Driving Force | Common Products | Reference |

|---|---|---|---|

| Boulton-Katritzky Rearrangement (Thermal) | Intramolecular nucleophilic attack on N(2) | Various heterocycles (e.g., 1,2,3-triazoles, imidazoles) | chim.it |

| Photochemical Rearrangement | UV irradiation leading to O-N bond cleavage | Isomeric oxadiazoles, other heterocycles, open-chain products | acs.orgrsc.org |

The weak O-N bond in the 1,2,4-oxadiazole ring is susceptible to reductive cleavage. chim.itmdpi.com This reaction typically results in the opening of the ring to form N-acylamidine derivatives. researchgate.net A variety of reducing agents can be employed for this transformation.

A notable system for the reduction of the 1,2,4-oxadiazole ring is the use of ammonium (B1175870) formate (B1220265) with palladium on carbon (NH4CO2H-Pd/C). researchgate.net This method provides a versatile route to acylamidines and related structures under relatively mild conditions. researchgate.net The susceptibility of the 1,2,4-oxadiazole ring to reduction highlights its utility as a synthetic precursor to other functional groups and molecular scaffolds. mdpi.comresearchgate.net

Transformations at the Substituent Positions

The reactivity of the phenyl and ethyl groups attached to the 1,2,4-oxadiazole core allows for a variety of chemical modifications.

The phenyl group at the C-3 position can undergo electrophilic aromatic substitution reactions, typical of benzene (B151609) derivatives. libretexts.orgyoutube.comyoutube.com These reactions involve the attack of an electrophile on the aromatic ring, leading to the substitution of a hydrogen atom. youtube.com The conditions for these reactions, such as the choice of catalyst and temperature, are critical for achieving the desired substitution pattern.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the phenyl ring.

Halogenation: Substitution with a halogen atom (e.g., -Cl, -Br).

Sulfonation: Addition of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups.

The presence of the 1,2,4-oxadiazole ring influences the regioselectivity of these substitutions, directing the incoming electrophile to specific positions on the phenyl ring.

The ethyl group at the C-5 position offers a site for various transformations, primarily through oxidation and reduction reactions. These modifications can lead to a range of functional groups, thereby expanding the chemical diversity of the parent molecule.

Oxidation Reactions: Oxidation of the ethyl group can yield several products depending on the reaction conditions and the oxidizing agent used. For instance, mild oxidation can convert the ethyl group to a vinyl group, while stronger oxidation can lead to an acetyl group or even cleave the C-C bond to form a carboxylic acid.

Reduction Reactions: While the ethyl group itself is already in a reduced state, reactions involving the broader molecule might necessitate protective strategies or subsequent modifications. The stability of the ethyl group under various reducing conditions is an important consideration in multi-step synthetic sequences.

The C-5 position of the 1,2,4-oxadiazole ring is a key site for introducing structural diversity. organic-chemistry.orgnih.gov One common strategy involves the reaction of amidoximes with various carbonyl compounds. nih.gov For instance, reacting an amidoxime (B1450833) with an appropriate ester or acyl chloride can lead to the formation of a 3,5-disubstituted 1,2,4-oxadiazole. nih.govnih.gov

Recent methods have focused on developing more efficient and milder reaction conditions. A one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles at room temperature has been reported, utilizing amidoximes and carboxylic acid esters in a superbasic medium like NaOH/DMSO. nih.gov Another approach involves the use of Ph3P-I2 to mediate the amination of 1,2,4-oxadiazol-5(4H)-ones, providing access to 5-dialkylamino-1,2,4-oxadiazoles. organic-chemistry.org

Table 1: Examples of C-5 Position Derivatization

| Starting Material (Amidoxime) | Reagent | Product (1,2,4-Oxadiazole Derivative) | Reference |

|---|---|---|---|

| Benzamidoxime (B57231) | Diethyl oxalate | Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate | google.com |

| 4-Nitrobenzamidoxime | Diethyl oxalate | Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate | google.com |

The C-3 position of the 1,2,4-oxadiazole ring can also be functionalized to create a wide array of derivatives. organic-chemistry.orgnih.gov The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles often involves the cyclization of an O-acylamidoxime, which can be formed from an amidoxime and an acylating agent. chim.it The substituent at the C-3 position is determined by the choice of the amidoxime precursor.

Iron(III) nitrate (B79036) has been shown to mediate a selective synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles. organic-chemistry.org This reaction proceeds through the formation of a nitrile oxide intermediate, followed by a 1,3-dipolar cycloaddition with a nitrile. organic-chemistry.org

Table 2: Examples of C-3 Position Derivatization

| Starting Material (Nitrile) | Reagent | Product (1,2,4-Oxadiazole Derivative) | Reference |

|---|---|---|---|

| Acetonitrile (B52724) | Acetophenone, Iron(III) nitrate | 3-Benzoyl-5-methyl-1,2,4-oxadiazole | google.com |

Annulation and Fused-Ring System Formation

Annulation reactions, which involve the formation of a new ring fused to the existing heterocyclic core, represent a powerful strategy for creating complex polycyclic systems.

Rhodium(III)-catalyzed C-H activation and annulation have emerged as an efficient method for constructing fused-ring systems. mdpi.comnih.gov In the context of 3-phenyl-1,2,4-oxadiazoles, a Rh(III)-catalyzed double annulation with 2-diazo-1,3-diketones has been developed to synthesize pyran-fused isoquinolines. mdpi.comnih.gov This tandem reaction involves the formation of two C-C bonds and one C-O and C-N bond, leading to the creation of two new heterocyclic rings in a single operation. mdpi.comnih.gov The reaction demonstrates broad functional group tolerance and proceeds under mild conditions. mdpi.comnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| 1,2,4-Oxadiazole | |

| 1,2,4-Oxadiazol-5(4H)-one | |

| 5-Dialkylamino-1,2,4-oxadiazole | |

| 3,5-Disubstituted-1,2,4-oxadiazole | |

| Benzamidoxime | |

| Diethyl oxalate | |

| Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate | |

| 4-Nitrobenzamidoxime | |

| Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate | |

| 4-Chlorobenzamidoxime | |

| Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate | |

| O-Acylamidoxime | |

| 3-Acyl-1,2,4-oxadiazole | |

| Acetonitrile | |

| Acetophenone | |

| Iron(III) nitrate | |

| 3-Benzoyl-5-methyl-1,2,4-oxadiazole | |

| Benzonitrile (B105546) | |

| Acetone | |

| 3-Acetyl-5-phenyl-1,2,4-oxadiazole | |

| 2-Diazo-1,3-diketone | |

| Pyran-fused isoquinoline | |

| Ph3P-I2 | |

| NaOH |

Spectroscopic and Advanced Structural Characterization of 5 Ethyl 3 Phenyl 1,2,4 Oxadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the connectivity and chemical environment of each atom can be determined. For 5-ethyl-3-phenyl-1,2,4-oxadiazole, ¹H and ¹³C NMR are the primary methods for structural confirmation.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the ethyl and phenyl groups. The aromatic protons of the phenyl ring typically appear in the downfield region, between δ 7.0 and 8.5 ppm. Specifically, the ortho-protons are expected to resonate further downfield compared to the meta- and para-protons due to the electron-withdrawing effect of the oxadiazole ring.

The ethyl group protons will present as a quartet and a triplet. The methylene (B1212753) protons (-CH2-) adjacent to the oxadiazole ring are expected to appear as a quartet, likely in the range of δ 2.8-3.2 ppm, due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH3) will appear as a triplet further upfield, typically around δ 1.3-1.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl (ortho) | ~8.1 | Multiplet |

| Phenyl (meta, para) | ~7.5 | Multiplet |

| Ethyl (-CH2-) | ~3.0 | Quartet |

| Ethyl (-CH3) | ~1.4 | Triplet |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The two carbons of the 1,2,4-oxadiazole (B8745197) ring are highly deshielded and are expected to resonate at approximately δ 160-180 ppm. In related 3,5-disubstituted 1,2,4-oxadiazoles, the C3 and C5 carbons appear in this region. scispace.com For instance, in 3-phenyl-5-(phenylethynyl)-1,2,4-oxadiazole, the oxadiazole carbons were observed at δ 161.5 and 169.0 ppm. beilstein-journals.org

The carbons of the phenyl group will appear in the aromatic region (δ 120-140 ppm). The ipso-carbon, directly attached to the oxadiazole ring, will be downfield, while the other aromatic carbons will have distinct chemical shifts. The ethyl group carbons will be observed in the upfield region, with the methylene carbon (-CH2-) around δ 20-30 ppm and the methyl carbon (-CH3) at approximately δ 10-15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 (Oxadiazole) | ~169 |

| C5 (Oxadiazole) | ~176 |

| Phenyl (ipso) | ~126 |

| Phenyl (aromatic) | 127-132 |

| Ethyl (-CH2-) | ~25 |

| Ethyl (-CH3) | ~11 |

Nitrogen-15 (¹⁵N) NMR Studies (for precursors and derivatives)

Nitrogen-15 (¹⁵N) NMR spectroscopy is a valuable tool for probing the electronic environment of nitrogen atoms within a molecule. For precursors to 1,2,4-oxadiazoles, such as amidoximes, and for various oxadiazole derivatives, ¹⁵N NMR can provide insights into the nitrogen hybridization and electron density. Studies on substituted 2-(phenylamino)-5-phenyl-1,3,4-oxadiazoles, an isomeric form, have shown that the chemical shifts of the nitrogen atoms in the oxadiazole ring are sensitive to substituent effects. researchgate.netnih.gov In one study, the ¹⁵N NMR signals for a complex oxadiazole derivative were observed at chemical shifts down to -60 ppm. researchgate.net While specific ¹⁵N NMR data for this compound is not available, such studies on its precursors and related derivatives would be instrumental in understanding the electronic structure of the oxadiazole core.

Application of Lanthanide Shift Reagents

Lanthanide shift reagents (LSRs) are used in NMR spectroscopy to induce large chemical shifts in the spectra of organic molecules, which can help to resolve overlapping signals and simplify complex spectra. The magnitude of the induced shift is dependent on the distance and angle between the lanthanide ion and the nucleus being observed. In molecules with heteroatoms that can act as Lewis bases, such as the nitrogen and oxygen atoms in the 1,2,4-oxadiazole ring, LSRs like Eu(fod)₃ can coordinate to these sites. This interaction would be useful in the structural analysis of this compound by providing further confirmation of the proton and carbon assignments through the observed shifts. There are no specific studies reporting the use of lanthanide shift reagents with this compound in the provided search results.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. This data is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₁₁H₁₂N₂O), the exact mass can be calculated and compared to the experimentally determined value. HRMS data for related compounds, such as 3-phenyl-5-(phenylethynyl)-1,2,4-oxadiazole, has been reported with high accuracy, confirming their elemental compositions. beilstein-journals.org While the specific HRMS data for this compound is not present in the search results, it is a critical technique for the unambiguous identification of this compound. The expected mass would be calculated based on the sum of the exact masses of its constituent atoms.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation pattern. In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and subsequent fragmentation into smaller, characteristic charged ions.

For this compound (C₁₀H₁₀N₂O), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (174.20 g/mol ). The fragmentation pattern would likely involve the cleavage of the weakest bonds. Key expected fragments would arise from the loss of the ethyl group, cleavage of the oxadiazole ring, and the formation of stable aromatic cations.

While specific experimental EI-MS data for this compound is not extensively documented in surveyed literature, the expected primary fragmentation pathways are outlined in the table below.

| Expected Fragment | Structure | Notes |

| [M-C₂H₅]⁺ | Phenyl-oxadiazole cation | Loss of the ethyl group from the C5 position. |

| [C₆H₅CO]⁺ | Benzoyl cation | Cleavage of the oxadiazole ring. |

| [C₆H₅]⁺ | Phenyl cation | A common fragment for phenyl-substituted compounds. |

| [C₂H₅]⁺ | Ethyl cation | Cleavage at the C5 position of the oxadiazole ring. |

This table represents theoretically expected fragments based on the principles of mass spectrometry. Specific experimental data is not available in the cited sources.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent parts: the phenyl ring, the ethyl group, and the 1,2,4-oxadiazole heterocycle.

Based on data from analogous structures, the expected vibrational frequencies for the key functional groups in this compound are summarized below. mdpi.comajchem-a.commdpi.com

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching (in ethyl group) | 3000 - 2850 |

| C=N (oxadiazole ring) | Stretching | 1630 - 1600 |

| C=C (aromatic ring) | Stretching | 1600 - 1450 |

| C-O (oxadiazole ring) | Stretching | 1250 - 1100 |

This table is based on typical IR absorption ranges for the specified functional groups. mdpi.comajchem-a.commdpi.com Detailed experimental IR spectra for this compound are not provided in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons. The conjugated system in this compound, which includes the phenyl ring and the oxadiazole moiety, is expected to absorb UV radiation, leading to π→π* transitions.

The resulting UV-Vis spectrum would show one or more absorption maxima (λmax). The position and intensity of these peaks are characteristic of the compound's electronic structure. While specific experimental UV-Vis data for this compound is not detailed in the available literature, studies on structurally similar phenyl-oxadiazole compounds report strong absorption bands in the UV region, often around 300 nm. mdpi.com

| Electronic Transition | Chromophore | Expected Absorption Region (λmax) |

| π→π* | Phenyl ring conjugated with oxadiazole | ~280 - 320 nm |

This table indicates the expected absorption region based on data from analogous compounds. mdpi.com A specific experimental λmax for this compound is not documented in the surveyed sources.

X-ray Diffraction (XRD) Analysis for Solid-State Structure Elucidation

Since this compound has been isolated as a solid, single-crystal XRD analysis would be the ideal method for its complete solid-state structural characterization. rsc.org Such an analysis would provide definitive data on the planarity of the oxadiazole ring and its orientation relative to the phenyl substituent. However, at present, no published studies containing the crystal structure or powder diffraction data for this specific compound were identified in the reviewed literature. If such data were available, it would be presented as follows.

| Crystallographic Parameter | Description |

| Crystal System | The symmetry system of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell. |

| Unit Cell Angles (α, β, γ) | The angles between the edges of the unit cell. |

| Z | The number of molecules per unit cell. |

This table outlines the data that would be obtained from an X-ray diffraction study. No experimental XRD data for this compound was found in the cited literature.

Computational and Theoretical Studies on 5 Ethyl 3 Phenyl 1,2,4 Oxadiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed investigation of molecular properties. For heterocyclic systems such as 1,2,4-oxadiazoles, these calculations elucidate the electronic structure and predict chemical behavior, which is crucial for their application in materials science and drug discovery.

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of heterocyclic compounds due to its balance of accuracy and computational cost. mdpi.com For derivatives of 1,3,4-oxadiazole (B1194373), a related isomer, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been successfully employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. ajchem-a.com Similar methodologies are applied to 1,2,4-oxadiazole (B8745197) systems. These investigations provide detailed information on bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available. ajchem-a.com DFT is also used to calculate the HOMO and LUMO energies, providing insights into the electronic excitation properties and the potential of these molecules for use in applications like dye-sensitized solar cells. psgcas.ac.in

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione (EPBZ) | B3LYP/6-31G | -5.71 | -1.63 | 4.08 | espublisher.com |

| EPBZ-NO2 Derivative | B3LYP/6-31G | -6.49 | -3.11 | 3.38 | espublisher.com |

| EPBZ-NH2 Derivative | B3LYP/6-31G** | -5.22 | -1.21 | 4.01 | espublisher.com |

| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | B3LYP/6-311++G(d,p) | -6.73 | -1.84 | 4.89 | ajchem-a.com |

Electronic Structure and Reactivity Predictions

Computational methods are instrumental in predicting the electronic structure and subsequent reactivity of molecules. For 5-ethyl-3-phenyl-1,2,4-oxadiazole, these predictions are based on the calculated distribution of electrons and energy levels within the molecule.

The analysis of electron distribution is crucial for identifying reactive sites within a molecule. Molecular Electrostatic Potential (MEP) maps are a valuable tool for this purpose, visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. ajchem-a.com In studies of similar phenyl-oxadiazole compounds, the MEP surface analysis reveals that the nitrogen atoms of the oxadiazole ring are typically the most electron-rich regions, making them susceptible to electrophilic attack. ajchem-a.com Conversely, regions around the hydrogen atoms of the phenyl ring are generally electron-deficient. Mulliken charge analysis further quantifies the partial charges on each atom, reinforcing the predictions made by MEP analysis and helping to understand the intermolecular interactions. ajchem-a.com

Time-Dependent DFT (TD-DFT) is a common method for calculating the electronic transition energies and simulating the UV-Visible absorption spectra of molecules. espublisher.com For related heterocyclic systems, calculations often predict electronic transitions in the ultraviolet region, which are attributed to π → π* transitions. espublisher.com These transitions involve the excitation of an electron from a π bonding orbital (often the HOMO) to a π* anti-bonding orbital (often the LUMO). The calculated excitation energies and oscillator strengths correspond to the absorption peaks observed in experimental spectra, allowing for a detailed understanding of the molecule's photophysical properties. nih.gov

Aromaticity Assessment of the 1,2,4-Oxadiazole Ring

The aromaticity of a heterocyclic ring is a key determinant of its stability and reactivity. The 1,2,4-oxadiazole ring is characterized as being one of the least aromatic among the five-membered heterocyclic systems. psu.edu This low level of aromaticity, sometimes quantified with an index of aromaticity (e.g., I5 = 39), means the ring has a high tendency to undergo rearrangements into more stable heterocyclic structures. psu.educhim.it The inherent weakness of the N-O bond, coupled with this low aromaticity, is a primary reason for the diverse thermal and photochemical reactivity of 1,2,4-oxadiazoles. psu.eduresearchgate.net This feature makes the 1,2,4-oxadiazole ring a versatile but sometimes unstable scaffold in chemical synthesis. researchgate.net

Theoretical Aromaticity Indices (e.g., Bird Index)

The concept of aromaticity is fundamental to understanding the stability and electronic properties of cyclic compounds. While traditionally associated with benzene (B151609), various indices have been developed to quantify the degree of aromaticity in heterocyclic systems like the 1,2,4-oxadiazole ring. One such quantitative measure is the Bird Index of aromaticity.

The Bird Index is calculated based on the variation of bond orders within a ring system, derived from theoretical calculations such as Density Functional Theory (DFT). A higher Bird Index value corresponds to a greater degree of aromaticity. For heterocyclic compounds, the index is adjusted based on the heteroatoms present.

Table 1: Conceptual Framework for Bird Aromaticity Index

| Component | Description | Relevance to 1,2,4-Oxadiazole |

|---|---|---|

| Input Data | Typically requires optimized molecular geometry and bond order information. This is obtained from quantum chemical calculations (e.g., DFT). | The geometry of the this compound molecule would be optimized to find its most stable conformation before calculation. |

| Calculation | The index is derived from a statistical analysis of the variation of bond orders around the ring. A perfectly aromatic system (like benzene) has uniform bond orders. | The calculation would assess the uniformity of the electron distribution within the C-N-O-C-N ring of the 1,2,4-oxadiazole core. |

| Interpretation | The resulting value is compared against reference values. For six-membered rings, benzene is the standard (I=100). For five-membered rings, thiophene (B33073) is often used as a reference. | A calculated Bird Index would provide a quantitative measure of the electronic delocalization and stability conferred by the 1,2,4-oxadiazole ring system. |

Molecular Modeling and In Silico Approaches

Molecular modeling and in silico techniques have become indispensable tools in modern medicinal chemistry for the discovery and design of new therapeutic agents. researchgate.net These computational methods are frequently applied to heterocyclic scaffolds like 1,2,4-oxadiazole to predict their biological activity and to understand their interactions with protein targets at a molecular level. nih.govnih.gov The 1,2,4-oxadiazole ring is recognized as a versatile scaffold in drug discovery, often acting as a bioisosteric replacement for ester and amide groups to improve metabolic stability. frontiersin.org

Ligand Binding and Interaction Prediction

Molecular docking is a primary in silico method used to predict the binding conformation and affinity of a small molecule ligand within the active site of a biological target. researchgate.net This technique has been extensively used to explore the therapeutic potential of 1,2,4-oxadiazole derivatives against a wide array of diseases by identifying key binding interactions that drive their biological effects.

Studies have shown that the 1,2,4-oxadiazole scaffold can effectively position substituents to engage in crucial interactions with various protein targets. For instance, molecular docking studies have revealed that 1,2,4-oxadiazole derivatives can act as potent tubulin-binding agents and exhibit high affinity for the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov In other research, derivatives were identified as farnesoid X receptor (FXR) antagonists and pregnane (B1235032) X receptor (PXR) agonists, with docking studies helping to rationalize their dual activity. nih.gov The modeling showed how the core scaffold orients different side chains within the ligand-binding domains of these nuclear receptors. nih.gov

The specific interactions predicted by these models are critical for rational drug design. For example, in the development of inhibitors for the SARS-CoV-2 papain-like protease (PLpro), the nitrogen atom of the 1,2,4-oxadiazole ring was predicted to form a hydrogen bond with a glutamine residue (Gln269) in the enzyme's active site. ipbcams.ac.cn Furthermore, the phenyl group, a key feature of this compound, often engages in favorable hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine in the binding pocket. nih.govipbcams.ac.cn These in silico predictions provide a structural basis for the observed activity and guide further chemical modifications to enhance potency and selectivity.

Table 2: Summary of Molecular Docking Studies on 1,2,4-Oxadiazole Derivatives

| Derivative Class/Example | Protein Target | Key Predicted Interactions & Findings | Reference |

|---|---|---|---|

| 5-Aryl-1,2,4-oxadiazoles | Epidermal Growth Factor Receptor (EGFR) & Tubulin | The compounds exhibited high affinity, suggesting potential as antitumor agents. | nih.gov |

| 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole derivatives | Farnesoid X Receptor (FXR) & Pregnane X Receptor (PXR) | Docking supported dual modulator activity, rationalizing the binding mode for both receptors. | nih.gov |

| 1,2,4-Oxadiazole derivatives with a carboxylic acid moiety | SARS-CoV-2 Papain-like Protease (PLpro) | The oxadiazole nitrogen forms a hydrogen bond with Gln269; the phenyl ring engages in T-shaped π-π interactions with Tyr268. | ipbcams.ac.cn |

| 1,2,4-Oxadiazole derivatives | Penicillin-binding protein 2a (PBP2a) | In silico screening of a large database identified 1,2,4-oxadiazole hits with good activity against MRSA. | nih.gov |

| 5-Styryl-1,2,4-oxadiazole derivatives | Androgen Receptor | Several compounds showed better binding affinity than the standard drug R-bicalutamide. | researchgate.net |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzene |

| Thiophene |

| 5-phenyl-1,3,4-oxadiazole-2-thione |

| R-bicalutamide |

Advanced Academic Applications and Research Directions

Bioisosteric Applications in Molecular Design

The concept of bioisosterism, where a functional group in a biologically active molecule is replaced by another group with similar physical and chemical properties, is a cornerstone of modern drug design. The 1,2,4-oxadiazole (B8745197) ring has emerged as a particularly effective bioisostere, offering solutions to common challenges in drug development.

Mimicry of Ester, Amide, and Carboxamide Moieties

The 1,2,4-oxadiazole nucleus is widely recognized as a successful bioisosteric replacement for ester, amide, and carboxamide functionalities. nih.govcapes.gov.brresearchgate.net This is attributed to its ability to mimic the planarity and dipole moment of these groups, which are often crucial for receptor binding. nih.gov Unlike esters and amides, which are susceptible to hydrolysis by metabolic enzymes, the 1,2,4-oxadiazole ring is resistant to such degradation. researchgate.netnih.gov This inherent stability makes it an attractive alternative for improving the pharmacokinetic profile of drug candidates. nih.govacs.orgscienceopen.comscispace.com

The oxadiazole ring's nitrogen atoms can act as hydrogen bond acceptors, a key interaction in many biological systems, further enhancing its ability to mimic native functional groups. researchgate.netresearchgate.net This mimicry allows medicinal chemists to retain or even enhance the biological activity of a parent compound while addressing issues of metabolic instability. For instance, the replacement of an amide group with a 1,2,4-oxadiazole in a series of benzodiazepine (B76468) receptor ligands resulted in some analogues with increased in vivo efficacy. capes.gov.br

Enhancement of Metabolic Stability via Bioisosterism

A primary driver for employing the 1,2,4-oxadiazole ring as a bioisostere is the significant enhancement of metabolic stability it confers upon a molecule. nih.govacs.orgscienceopen.comscispace.com Ester and amide bonds are common points of metabolic breakdown by esterases and amidases in the body. By replacing these labile groups with the robust 1,2,4-oxadiazole heterocycle, researchers can design compounds that are less prone to premature degradation, leading to improved bioavailability and a longer duration of action. nih.gov

In one study, the bioisosteric replacement of an ester moiety in pyrazole (B372694) derivatives with a 1,2,4-oxadiazole ring yielded a class of modulators with high metabolic stability. acs.orgscienceopen.com This strategy has been successfully applied to overcome the poor drug-like properties of many small molecules, paving the way for their potential clinical translation. acs.orgscienceopen.comscispace.com The inherent chemical and thermal resistance of the oxadiazole ring contributes to this increased stability within biological systems. mdpi.com

Exploration as a Scaffold in Medicinal Chemistry Research

The 1,2,4-oxadiazole ring is not only a valuable bioisostere but also a versatile scaffold for the construction of novel drug candidates. nih.govnih.govnih.gov Its five-membered heterocyclic structure can be readily functionalized at different positions, allowing for the creation of diverse chemical libraries with a wide spectrum of biological activities. mdpi.com This adaptability has made it a central component in the discovery of new therapeutic agents for various diseases. nih.govnih.gov

Design of Novel Pharmacophore Components

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The 1,2,4-oxadiazole ring often serves as a key component of novel pharmacophores. acs.orgscienceopen.com It can act as a rigid linker to orient substituents in a specific spatial arrangement for optimal interaction with a biological target. researchgate.netresearchgate.net

Investigation of Antiviral Research Modulators (e.g., Dengue Virus polymerase inhibitors)

The 1,2,4-oxadiazole scaffold has shown significant promise in the field of antiviral research. A notable example is its investigation in the development of inhibitors for the Dengue virus (DENV) polymerase. acs.org DENV, a member of the Flaviviridae family, is a major global health concern, and there is an urgent need for effective antiviral therapies. nih.govnih.gov

In one study, a series of 1,2,4-oxadiazole derivatives were identified through phenotypic screening for their antiviral activity against Zika virus (ZIKV), another flavivirus. nih.gov Subsequent design and synthesis of new derivatives led to the discovery of a compound, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-(pyridin-3-ylmethyl)aniline, which exhibited potent antiviral activity against ZIKV. nih.gov Importantly, this compound also demonstrated broad-spectrum antiviral activity against other significant flaviviruses, including Dengue virus, Japanese encephalitis virus, and classical swine fever virus. nih.gov This suggests that the 1,2,4-oxadiazole scaffold could be a valuable starting point for the development of broad-spectrum anti-flaviviral agents. The non-structural protein 5 (NS5) of DENV, which contains the RNA-dependent RNA polymerase (RdRp) essential for viral replication, is a key target for such inhibitors. nih.gov

Studies on Anti-inflammatory Activity

The 1,2,4-oxadiazole nucleus is also a prominent feature in the design of compounds with anti-inflammatory properties. researchgate.netnih.govmdpi.com Inflammation is a complex biological response implicated in a wide range of diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous area of research.

Derivatives of 1,2,4-oxadiazole have been synthesized and evaluated for their anti-inflammatory effects in various preclinical models. ijpsjournal.comresearchgate.netresearchgate.netnih.gov For instance, certain 1,3,4-oxadiazole (B1194373) derivatives have demonstrated significant anti-inflammatory activity, in some cases comparable to or even exceeding that of the standard drug ibuprofen. researchgate.net The mechanism of action for these compounds is often related to the inhibition of key inflammatory mediators. The versatility of the oxadiazole scaffold allows for the incorporation of different pharmacophoric groups to target specific pathways in the inflammatory cascade. mdpi.com

Applications in Advanced Materials ScienceHeterocyclic compounds, including oxadiazoles (B1248032), are of interest in materials science, for example, in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors.nih.govmdpi.comSpecific applications of 5-ethyl-3-phenyl-1,2,4-oxadiazole in this field are not documented in the available literature.

Supramolecular Liquid Crystals

The incorporation of heterocyclic rings into the core of mesogenic (liquid crystal-forming) molecules is a well-established strategy for designing materials with unique phase behaviors and electro-optical properties. The 1,2,4-oxadiazole ring, with its asymmetrical structure and inherent dipole moment, is a subject of interest in the field of supramolecular liquid crystals. The mesomorphic properties of 1,2,4-oxadiazole derivatives are highly dependent on the nature of the substituents at the C3 and C5 positions.

While specific research on the liquid crystalline properties of this compound is not extensively documented in publicly available literature, studies on analogous 3,5-disubstituted-1,2,4-oxadiazoles provide valuable insights. Research has shown that the introduction of a 1,2,4-oxadiazole ring can lead to the formation of various liquid crystalline phases, such as nematic and smectic phases. The thermal stability and the temperature range of these mesophases are dictated by the length and nature of the terminal groups attached to the heterocyclic core. For instance, the presence of flexible alkyl or alkoxy chains often promotes the formation of liquid crystalline phases. In the case of this compound, the combination of a rigid phenyl group at the C3 position and a short, flexible ethyl group at the C5 position would be expected to influence its potential mesogenic behavior, though detailed studies are required to confirm this.

High Energy Density Materials (HEDMs) Research (for specific oxadiazole isomers)

The 1,2,4-oxadiazole backbone is a promising structural motif in the development of High Energy Density Materials (HEDMs). The high nitrogen content and the heat of formation of the oxadiazole ring contribute to the energetic properties of compounds incorporating this heterocycle. Research in this area primarily focuses on substituting the oxadiazole ring with energetic groups, such as nitro (-NO2) or azido (B1232118) (-N3) groups, to enhance detonation performance and thermal stability.

While there is no specific research detailing the use of this compound as an HEDM, the general principles of HEDM design suggest that the phenyl and ethyl substituents would not typically be considered energetic groups. However, the 1,2,4-oxadiazole core itself provides a foundational energetic contribution. Studies on various 1,2,4-oxadiazole derivatives have demonstrated that they can serve as a stable platform for creating energetic compounds with a good balance of performance and sensitivity. The detonation velocity and pressure of such materials are significantly influenced by the substituents. For instance, replacing alkyl or aryl groups with nitro groups can dramatically increase the energetic output. Therefore, while this compound in its current form is unlikely to be a potent HEDM, it could potentially serve as a precursor for the synthesis of more energetic derivatives.

Scintillating Materials and Dyestuff Industry Applications

Derivatives of oxadiazoles, particularly those with extended π-conjugated systems, are known for their luminescence properties and have found applications as scintillating materials and in the dyestuff industry. Scintillators are materials that emit light upon absorption of ionizing radiation, and organic scintillators often contain aromatic or heteroaromatic fluorophores. The 1,2,4-oxadiazole ring can act as a component of such a fluorophore, contributing to the photophysical properties of the molecule.

Polymer Chemistry and Metal Catalyst Development

The 1,2,4-oxadiazole moiety has been incorporated into polymer backbones to create materials with enhanced thermal stability and specific electronic properties. researchgate.netrsc.org Polymers containing the 1,2,4-oxadiazole ring have been synthesized and investigated for applications such as heat-resistant films and materials for solar cells. rsc.orgnih.gov The rigid and thermally stable nature of the oxadiazole ring can impart desirable properties to the resulting polymer.

In the realm of coordination chemistry, 1,2,4-oxadiazole derivatives can act as ligands for metal catalysts. amazonaws.com The nitrogen atoms of the oxadiazole ring possess lone pairs of electrons that can coordinate to a metal center. The specific substituents on the oxadiazole ring can modulate the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity. While there is no specific literature on the use of this compound in polymer chemistry or as a ligand in metal catalysis, the presence of the phenyl and ethyl groups would influence its reactivity and coordination behavior. Further research would be needed to explore its potential in these areas.

Utility in Agrochemistry Research

The 1,2,4-oxadiazole scaffold has emerged as a significant platform in the discovery and development of new agrochemicals. rsc.orgnih.gov Several commercial and investigational pesticides contain this heterocyclic core, highlighting its importance in modern crop protection. nih.gov

Development as a Scaffold for Pesticidal Agents

The 1,2,4-oxadiazole ring is considered a valuable scaffold for the design of pesticidal agents due to its metabolic stability and its ability to act as a bioisostere for other functional groups like esters and amides. nih.gov This allows for the fine-tuning of a molecule's biological activity and physicochemical properties. A notable example is the nematicide tioxazafen, which features a 1,2,4-oxadiazole core. mdpi.com

Research has demonstrated that a wide range of biological activities, including insecticidal, nematicidal, and herbicidal effects, can be achieved by modifying the substituents at the C3 and C5 positions of the 1,2,4-oxadiazole ring. researchgate.netmdpi.comnih.govgoogle.com For instance, studies on various 3-aryl-1,2,4-oxadiazole derivatives have shown promising results. The nature of the substituent at the C5 position is critical in determining the spectrum of activity and potency. While specific studies on this compound are not prevalent, the known efficacy of related structures suggests its potential as a building block for new pesticidal agents.

| Compound Class | Reported Agro-Activity | Key Structural Features | Reference |

|---|---|---|---|

| 3-Pyridyl-1,2,4-oxadiazoles | Insecticidal (against Nilaparvata lugens, Nephotettix cincticeps, Aphis craccivora) | 3-pyridyl group | researchgate.net |

| 1,2,4-Oxadiazoles with amide fragments | Antifungal (against Sclerotinia sclerotiorum), Nematicidal (against Meloidogyne incognita) | Amide functionality | nih.gov |

| 1,2,4-Oxadiazoles with haloalkyl groups | Nematicidal (against Bursaphelenchus xylophilus) | Haloalkyl group at C5 | mdpi.com |

| 3-Aryl-1,2,4-oxadiazoles | Anthelmintic | 3-aryl substitution | scielo.br |

Inhibition Studies of Plant Pathogens (e.g., bacterial leaf blight, leaf streak, tobacco bacterial wilt)

Bacterial diseases in plants, such as bacterial leaf blight in rice caused by Xanthomonas oryzae pv. oryzae (Xoo), bacterial leaf streak caused by Xanthomonas oryzae pv. oryzicola (Xoc), and tobacco bacterial wilt caused by Ralstonia solanacearum, pose significant threats to agriculture. nih.govnih.gov The development of new bactericides with novel modes of action is crucial for managing these diseases.

The 1,2,4-oxadiazole scaffold has been investigated for its potential to inhibit the growth of various plant pathogens. nih.govresearchgate.net While research on the 1,3,4-oxadiazole isomer has shown activity against rice bacterial leaf blight and tobacco bacterial wilt, studies on 1,2,4-oxadiazole derivatives have also demonstrated promising antibacterial effects. nih.govnih.gov For instance, certain novel 1,2,4-oxadiazole derivatives have shown strong antibacterial effects against both Xoo and Xoc. nih.govresearchgate.net The efficacy of these compounds is highly dependent on the substitution pattern on the oxadiazole ring. Although direct inhibition studies of this compound against these specific plant pathogens are not reported, the established antibacterial potential of the 1,2,4-oxadiazole class of compounds makes it a candidate for future screening and development.

| Pathogen | Disease | Active Oxadiazole Isomer/Derivative Class | Reference |

|---|---|---|---|

| Xanthomonas oryzae pv. oryzae (Xoo) | Bacterial leaf blight | 1,2,4-Oxadiazole derivatives | nih.govresearchgate.net |

| Xanthomonas oryzae pv. oryzicola (Xoc) | Bacterial leaf streak | 1,2,4-Oxadiazole derivatives | nih.govresearchgate.net |

| Ralstonia solanacearum | Tobacco bacterial wilt | 1,3,4-Oxadiazole derivatives | nih.gov |

Conclusion and Future Perspectives in 5 Ethyl 3 Phenyl 1,2,4 Oxadiazole Research

Summary of Key Research Achievements and Current Understanding

Research into 3,5-disubstituted 1,2,4-oxadiazoles, the class to which 5-ethyl-3-phenyl-1,2,4-oxadiazole belongs, has yielded significant insights into their synthesis, structure-activity relationships, and potential applications.

A primary achievement in the field is the development of various synthetic routes to this class of compounds. The most common methods involve the acylation of amidoximes with carboxylic acids or their derivatives. researchgate.netnih.gov For instance, the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles can be achieved through a one-pot reaction of amidoximes and carboxylic acids using activating agents like the Vilsmeier reagent, often resulting in good to excellent yields. nih.gov Microwave-assisted synthesis has also emerged as a rapid and efficient method for producing these compounds. nih.gov

The 1,2,4-oxadiazole (B8745197) ring is recognized as a bioisostere for ester and amide groups, offering improved metabolic stability due to its resistance to hydrolysis. researchgate.netfrontiersin.org This property is a key driver for its incorporation into drug discovery programs. The biological impact of 1,2,4-oxadiazole derivatives is extensive, with studies reporting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govresearchgate.netrsc.org

Structure-activity relationship (SAR) studies on 3,5-disubstituted 1,2,4-oxadiazoles have revealed that the nature and position of the substituents on the phenyl ring and the group at the 5-position significantly influence biological activity. For example, in some anticancer studies, the introduction of electron-withdrawing groups on the phenyl ring at the 3-position enhanced antitumor activity. nih.gov Similarly, for anti-Alzheimer's agent development, the incorporation of a thiophene (B33073) moiety at the 5-position of the oxadiazole ring has shown a positive impact on acetylcholinesterase inhibitory activity. nih.gov

Identification of Unexplored Research Avenues and Challenges

Despite the progress in the field of 1,2,4-oxadiazoles, several research avenues for this compound remain largely unexplored.

Specific Biological Profiling: There is a clear lack of comprehensive biological evaluation of this compound. Systematic screening against a wide range of biological targets, including various enzymes and receptors, is necessary to uncover its specific pharmacological profile.

Comparative Studies: To understand the specific contribution of the ethyl group at the 5-position, comparative studies with other 5-alkyl or 5-aryl substituted 3-phenyl-1,2,4-oxadiazoles are needed. This would provide valuable SAR data and help in the rational design of more potent and selective analogues.

Challenges in Synthesis: While general synthetic methods for 3,5-disubstituted 1,2,4-oxadiazoles exist, challenges can arise in terms of reagent availability, reaction conditions, and purification of the final product, especially for specific analogues. nih.gov The development of more efficient, scalable, and environmentally friendly synthetic protocols remains an ongoing challenge. dntb.gov.ua

Metabolic Fate and Toxicity: The metabolic pathways and potential toxicity of this compound have not been investigated. Understanding its metabolic stability and identifying any potential toxic metabolites are critical for its development as a therapeutic agent.

Projections for Future Methodological Advancements and Interdisciplinary Studies

The future of research on this compound and related compounds is likely to be shaped by advancements in synthetic methodologies and a more interdisciplinary approach.

Advanced Synthetic Methods: The development of novel synthetic strategies will continue to be a major focus. This includes the use of green chemistry principles, such as employing water as a solvent and using metal-free catalysts, to create more sustainable synthetic routes. dntb.gov.ua Flow chemistry is another promising area that could enable more controlled, scalable, and automated synthesis of 1,2,4-oxadiazole libraries.

Computational and In Silico Studies: The integration of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, will play an increasingly important role in predicting the biological activity and pharmacokinetic properties of new derivatives. acs.org These in silico methods can help to prioritize compounds for synthesis and testing, thereby accelerating the drug discovery process.

Interdisciplinary Research: The full potential of this compound can be realized through interdisciplinary collaborations. For instance, its photophysical properties could be explored in the context of materials science for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. mdpi.com Collaboration between synthetic chemists, biologists, and pharmacologists will be essential to fully elucidate the therapeutic potential of this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 5-ethyl-3-phenyl-1,2,4-oxadiazole, and how can reaction yields be optimized?

- Methodology : The synthesis involves bromination of 5-styryl-1,2,4-oxadiazoles followed by dehydrobromination. Key steps include:

- Brominating the styryl double bond to form diastereomeric dibromo intermediates.

- Using NaNH₂ in liquid ammonia at -70°C to -60°C for dehydrobromination, yielding 5-arylacetylenyl derivatives.

- Yields range from 9% to 54%, with lower temperatures (-70°C) critical for minimizing side reactions. Avoid substituents like para-bromophenyl, which promote oligomerization .

- Optimization : Test alternative bases (e.g., LiN(i-Pr)₂) or phase-transfer catalysts to improve efficiency. Monitor reaction progress via TLC or HPLC to isolate intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.